1-Ethylpiperazine

描述

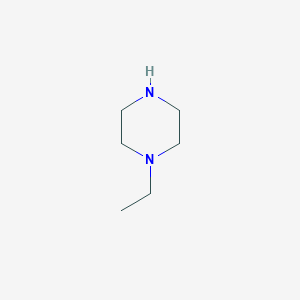

Structure

3D Structure

属性

IUPAC Name |

1-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-2-8-5-3-7-4-6-8/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCYRFWNGRMRJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073346 | |

| Record name | Piperazine, 1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5308-25-8 | |

| Record name | 1-Ethylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5308-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005308258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5308-25-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazine, 1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W2BW0V73G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethylpiperazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 1-Ethylpiperazine. The information is curated for professionals in research and development, particularly those in the pharmaceutical and chemical synthesis sectors.

Chemical Identity and Structure

This compound, also known as N-ethylpiperazine, is a cyclic diamine with an ethyl group attached to one of the nitrogen atoms of the piperazine (B1678402) ring.[1][2] Its structure makes it a valuable building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs).[3]

-

IUPAC Name: this compound[2]

-

CAS Number: 5308-25-8[1]

-

EC Number: 226-166-6[1]

-

Molecular Formula: C₆H₁₄N₂[1]

-

SMILES: CCN1CCNCC1[1]

-

InChI Key: WGCYRFWNGRMRJA-UHFFFAOYSA-N[1]

The presence of two nitrogen atoms, one tertiary and one secondary, imparts basic properties to the molecule, allowing it to act as a nucleophile in chemical reactions.[1]

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound. These values are commonly cited in chemical literature and supplier specifications.

| Property | Value | Reference |

| Molecular Weight | 114.19 g/mol | [2] |

| Boiling Point | 157 °C (lit.) | [1][4] |

| Melting Point | -60 °C | [4][5] |

| Density | 0.899 g/mL at 25 °C (lit.) | [1][4] |

| Refractive Index | n20/D 1.469 (lit.) | [1][4] |

| Flash Point | 43 °C (closed cup) | |

| Water Solubility | Soluble | [4][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Amine-like | [1] |

Experimental Protocols for Property Determination

3.1. Determination of Boiling Point (Micro-method)

This method is suitable for small sample volumes and is a common technique in organic chemistry labs.

-

Apparatus: Thiele tube or a melting point apparatus equipped for boiling point determination, thermometer, capillary tube (sealed at one end), and a small test tube.

-

Procedure:

-

A small amount of this compound (a few drops) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube assembly is attached to a thermometer and heated in a Thiele tube containing mineral oil or in a melting point apparatus.

-

The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.

-

3.2. Determination of Density

The density of a liquid can be determined accurately using a pycnometer or by direct mass and volume measurements.

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore), analytical balance, and a constant temperature water bath.

-

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is placed in a constant temperature water bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

-

The pycnometer is removed from the bath, dried, and weighed again.

-

The weight of the this compound is determined by subtracting the weight of the empty pycnometer.

-

The volume of the pycnometer is determined by repeating the procedure with a liquid of known density, such as deionized water.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

-

3.3. Determination of Water Solubility (Qualitative)

A straightforward method to assess the solubility of a substance in water.

-

Apparatus: Test tube, graduated cylinder or pipette.

-

Procedure:

-

Approximately 1 mL of deionized water is placed in a test tube.

-

A small, measured amount of this compound (e.g., 0.1 mL) is added to the test tube.

-

The mixture is agitated vigorously for a short period.

-

The mixture is observed for the presence of a single, clear phase (soluble) or for the presence of two distinct layers, cloudiness, or droplets (insoluble or partially soluble).

-

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the mono-N-alkylation of piperazine with an ethylating agent, such as ethyl bromide. To control the reaction and minimize the formation of the disubstituted product (1,4-diethylpiperazine), an excess of piperazine is typically used.

Below is a logical workflow for this synthesis process.

References

- 1. This compound 98 5308-25-8 [sigmaaldrich.com]

- 2. This compound | C6H14N2 | CID 79196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]

- 4. This compound | 5308-25-8 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

An In-depth Technical Guide to 1-Ethylpiperazine (CAS Number: 5308-25-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Ethylpiperazine (CAS No. 5308-25-8), a key chemical intermediate in various industrial and pharmaceutical applications. This document details its physicochemical properties, synthesis, analytical characterization, and safety information, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Physicochemical Properties

This compound is a cyclic organic compound featuring a piperazine (B1678402) ring substituted with an ethyl group.[1] It typically appears as a clear, colorless to pale yellow liquid with a distinct amine-like or ammonia-like odor.[1][2] This compound is soluble in water and common organic solvents, making it a versatile reagent in various chemical reactions.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5308-25-8 | [4] |

| Molecular Formula | C₆H₁₄N₂ | [1][4] |

| Molecular Weight | 114.19 g/mol | [4] |

| Appearance | Clear colorless to pale yellow liquid | [1][2] |

| Odor | Amine-like, ammonia-like | [1][2] |

| Boiling Point | 157 °C | [4] |

| Melting Point | -60 °C | [2][5] |

| Density | 0.899 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.469 | [4] |

| Flash Point | 43 °C (109.4 °F) - closed cup | [4] |

| Water Solubility | Soluble | [2][3][6] |

| pKa | 9.27 ± 0.10 (Predicted) | [6] |

Synthesis of this compound

Several synthetic routes for this compound have been documented. A prevalent method involves the direct alkylation of piperazine.

Synthesis via Alkylation of Piperazine

One common laboratory and industrial-scale synthesis involves the reaction of piperazine with an ethylating agent, such as bromoethane (B45996). This method is noted for its relatively simple process and fewer by-products.[7]

Caption: Synthesis of this compound via Alkylation.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine in a suitable polar solvent like ethanol.

-

Addition of Reagents: Add a base, such as potassium carbonate, to the mixture. Slowly add bromoethane to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product is then purified by fractional distillation to yield pure this compound.[8]

Another reported method involves the reaction of piperazine with acetonitrile (B52724) or acetaldehyde.[7] An alternative synthesis route starts from ethylamine (B1201723) and ethylene (B1197577) oxide, which undergo addition and cyclization, though this often requires high reaction temperatures.[2][3]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~1.05 | triplet | 3H | -CH₃ |

| ¹H | ~2.40 | quartet | 2H | -CH₂-CH₃ |

| ¹H | ~2.45 | triplet | 4H | Piperazine ring protons adjacent to N-ethyl |

| ¹H | ~2.85 | triplet | 4H | Piperazine ring protons adjacent to -NH |

| ¹³C | ~12 | - | - | -CH₃ |

| ¹³C | ~46 | - | - | Piperazine ring carbons adjacent to -NH |

| ¹³C | ~52 | - | - | -CH₂-CH₃ |

| ¹³C | ~54 | - | - | Piperazine ring carbons adjacent to N-ethyl |

Note: Predicted values are based on standard chemical shift tables and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Prepare a solution of this compound (approximately 10-20 mg) in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm). Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-150 ppm). Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the acquired free induction decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Medium, Broad | N-H stretch (secondary amine) |

| 2970-2930 | Strong | C-H stretch (aliphatic, asymmetric) |

| 2850-2800 | Strong | C-H stretch (aliphatic, symmetric) |

| 1470-1440 | Medium | C-H bend (scissoring) |

| 1200-1000 | Strong | C-N stretch |

Note: Peak positions and intensities can vary based on the sampling method.

Experimental Protocol for FTIR Analysis:

-

Sample Preparation: As this compound is a liquid, it can be analyzed neat. Place a small drop of the liquid between two KBr or NaCl plates to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean plates first and then the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Relative Intensity | Possible Fragment |

| 114 | [M]⁺ | Molecular ion |

| 99 | High | [M - CH₃]⁺ |

| 85 | High | [M - C₂H₅]⁺ |

| 70 | Base Peak | [C₄H₈N]⁺ |

| 56 | High | [C₃H₆N]⁺ |

| 42 | High | [C₂H₄N]⁺ |

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Conditions:

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[1]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]

-

Injector Temperature: 250 °C.[1]

-

Oven Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp the temperature up to a final temperature (e.g., 250 °C).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a suitable mass range (e.g., m/z 40-300).

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum for the molecular ion and characteristic fragment ions.

Caption: Analytical workflow for this compound characterization.

Applications in Research and Drug Development

This compound is a crucial building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1]

-

Pharmaceutical Intermediate: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[9] Notably, it is used in the production of antibiotics such as ciprofloxacin (B1669076) ethyl and enrofloxacin.[7][8] Its derivatives are also investigated for their potential in treating central nervous system disorders.[9]

-

Agrochemicals: It serves as a precursor for the synthesis of certain pesticides and plant protectants.[3][7]

-

Other Industrial Uses: this compound is also utilized in the synthesis of dyes and as a component in surfactants and fungicides.[3][7] In metal treatment, it can be used as an electroplating additive to enhance the quality of metal coatings.[9]

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed.[4] It can cause severe skin burns, eye damage, and may cause an allergic skin reaction and respiratory irritation.[4]

Table 5: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | Pictogram |

| Flammable liquids (Category 3) | H226: Flammable liquid and vapor | 🔥 |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | ❗ |

| Skin corrosion (Category 1B) | H314: Causes severe skin burns and eye damage | corrosive |

| Skin sensitization (Category 1) | H317: May cause an allergic skin reaction | ❗ |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | ❗ |

Source:[4]

Handling and Storage Recommendations:

-

Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Use in a well-ventilated area or under a fume hood.[10] Keep away from heat, sparks, and open flames.[11]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[5] It is recommended to store at 2-8°C.[2] The substance can be sensitive to air.[2]

This technical guide is intended to provide comprehensive information for professionals working with this compound. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

- 1. scholars.direct [scholars.direct]

- 2. This compound(5308-25-8) 13C NMR spectrum [chemicalbook.com]

- 3. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound(5308-25-8) 1H NMR [m.chemicalbook.com]

- 6. scholars.direct [scholars.direct]

- 7. This compound | C6H14N2 | CID 79196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. hakon-art.com [hakon-art.com]

- 11. researchgate.net [researchgate.net]

Physical and chemical properties of N-ethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylpiperazine is a cyclic diamine that serves as a crucial building block in the synthesis of a wide array of chemical compounds, most notably in the pharmaceutical industry. Its unique structural and chemical properties make it a versatile intermediate for the development of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the physical and chemical properties of N-ethylpiperazine, detailed experimental protocols for their determination, and a summary of its key synthetic routes and biological relevance.

Physical Properties

N-Ethylpiperazine is a clear, colorless to light yellow liquid at room temperature with a characteristic sharp, pungent, amine-like odor.[1][2][3] It is a stable compound that can be stored for extended periods without significant decomposition.[1]

Table 1: Physical Properties of N-Ethylpiperazine

| Property | Value | References |

| Molecular Formula | C₆H₁₄N₂ | [1][4][5] |

| Molecular Weight | 114.19 g/mol | [1][4][6] |

| Appearance | Clear, colorless to light yellow liquid | [1][2][3] |

| Odor | Sharp, pungent, amine-like | [1][2] |

| Boiling Point | 156-158 °C | [7] |

| Melting Point | -52 °C to <-60 °C | [1][8] |

| Density | 0.895 - 0.903 g/cm³ at 20-25 °C | [9][10][11] |

| Flash Point | 43 - 54 °C (closed cup) | [4][7][8] |

| Refractive Index (n20/D) | 1.469 | [9][11] |

| Vapor Pressure | 2.48 hPa at 20 °C | [9] |

| Autoignition Temperature | 320 °C | [12][13] |

Chemical Properties

The chemical behavior of N-ethylpiperazine is primarily dictated by the presence of its two nitrogen atoms, one tertiary and one secondary amine, within the piperazine (B1678402) ring. This structure imparts basic properties and nucleophilic reactivity.

Table 2: Chemical and Solubility Properties of N-Ethylpiperazine

| Property | Value/Information | References |

| CAS Number | 5308-25-8 | [1][7][8] |

| pKa | 9.27 ± 0.10 (Predicted) | [2][9] |

| Solubility | Soluble in water, alcohol, and ether. | [1][2][9] |

| Stability | Stable under recommended storage conditions.[4] Air sensitive.[2][9] | [2][4][9] |

| Incompatibility | Strong oxidizing agents, acids.[4][14] | [4][14] |

| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides (NOx) under fire conditions.[4] | [4] |

Experimental Protocols

Determination of Boiling Point

The boiling point of N-ethylpiperazine can be determined using standard laboratory distillation apparatus.

Methodology:

-

Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Place a small volume of N-ethylpiperazine and a few boiling chips into the round-bottom flask.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.

-

Heat the flask gently.

-

Record the temperature at which a steady stream of distillate is collected. This temperature range is the boiling point.

Determination of Melting Point

As N-ethylpiperazine is a liquid at room temperature with a very low melting point, this determination requires a cryostat or a specialized low-temperature apparatus.

Methodology:

-

Place a small sample of N-ethylpiperazine in a capillary tube.

-

Place the capillary tube in a melting point apparatus equipped with a cooling system.

-

Cool the sample until it solidifies.

-

Slowly heat the sample while observing it through the magnified viewer.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This range represents the melting point.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution of N-ethylpiperazine as it is titrated with a strong acid.

Methodology:

-

Prepare a standard solution of N-ethylpiperazine of known concentration (e.g., 0.1 M) in deionized water.

-

Calibrate a pH meter using standard buffer solutions.

-

Place a known volume of the N-ethylpiperazine solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, known increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Spectroscopic Analysis

¹H NMR Spectroscopy Protocol:

-

Prepare a sample by dissolving a small amount of N-ethylpiperazine in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

The resulting spectrum will show characteristic signals for the ethyl and piperazine protons.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum of the empty ATR crystal.

-

Place a small drop of N-ethylpiperazine directly onto the ATR crystal.

-

Acquire the IR spectrum of the sample.

-

The spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C-H, C-N stretches).

Electron Ionization (EI)-Mass Spectrometry Protocol:

-

Introduce a small amount of N-ethylpiperazine into the mass spectrometer, typically via a direct insertion probe or a gas chromatography inlet.

-

Ionize the sample using a high-energy electron beam (typically 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

The resulting mass spectrum will show the molecular ion peak and various fragment ion peaks, which can be used to confirm the molecular weight and elucidate the structure.

Synthesis and Reactivity

N-Ethylpiperazine is commonly synthesized through the alkylation of piperazine with an ethylating agent, such as ethyl bromide or diethyl sulfate. Another industrial method involves the reaction of ethylamine (B1201723) with diethanolamine. Its reactivity is centered on the secondary amine, which can undergo various reactions such as acylation, alkylation, and condensation.

Caption: A generalized workflow for the laboratory synthesis of N-ethylpiperazine.

Biological Relevance and Signaling

While N-ethylpiperazine itself is primarily used as a synthetic intermediate, many of its derivatives exhibit significant biological activity. For instance, certain N-ethylpiperazine-containing compounds have been investigated as potential anticancer agents that can induce apoptosis, or programmed cell death. The intrinsic pathway of apoptosis is a key cellular process regulated by the Bcl-2 family of proteins and executed by caspases.

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially influenced by N-ethylpiperazine derivatives.

Conclusion

N-Ethylpiperazine is a cornerstone intermediate in organic synthesis with well-defined physical and chemical properties. Its utility in the pharmaceutical industry underscores the importance of a thorough understanding of its characteristics. This guide provides a foundational resource for researchers and professionals working with this versatile compound, from its basic properties to its role in the development of biologically active molecules.

References

- 1. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. portlandpress.com [portlandpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 9. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Regulation of apoptosis by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Caspase Activation & Apoptosis: R&D Systems [rndsystems.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 1-Ethylpiperazine

Introduction

1-Ethylpiperazine (CAS: 5308-25-8) is a cyclic organic compound featuring a piperazine (B1678402) ring substituted with an ethyl group on one of the nitrogen atoms.[1] It serves as a critical intermediate and building block in the synthesis of a wide range of fine chemicals, most notably active pharmaceutical ingredients (APIs) and agrochemicals.[2][3] Its applications include the synthesis of antibiotics like ethylciprofloxacin, as well as materials for dyes, plant protectants, fungicides, and surfactants.[2][4] This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with experimental protocols, quantitative data, and process visualizations tailored for researchers, chemists, and professionals in drug development.

Core Synthesis Pathways

Several synthetic routes to this compound have been developed, each with distinct advantages and challenges regarding yield, cost, safety, and industrial scalability. The most prominent methods include the direct alkylation of piperazine, reductive amination with acetaldehyde (B116499), and the catalytic amination of piperazine using ethanol (B145695).

N-Alkylation of Piperazine with Ethyl Halides

This is a classical and straightforward approach involving the nucleophilic substitution reaction between piperazine and an ethyl halide, such as bromoethane (B45996) or chloroethane.[5][6] To favor mono-alkylation and minimize the formation of the primary byproduct, N,N'-diethylpiperazine, an excess of piperazine is typically employed.[2][7] Alternatively, protecting one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc) can ensure selective mono-alkylation, followed by a deprotection step.[8]

Experimental Protocol: Mono-alkylation of Piperazine

-

Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (2-4 equivalents) and a suitable solvent such as ethanol or acetonitrile.[8]

-

Base Addition : Add a base, such as potassium carbonate (1.5 equivalents), to the suspension.

-

Alkylation : Slowly add the ethyl halide (e.g., ethyl bromide or ethyl iodide, 1 equivalent) to the mixture at room temperature.[9]

-

Reaction : Heat the mixture to reflux and maintain for several hours (typically 3-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[8]

-

Work-up : After cooling to room temperature, filter the solid salts and wash with the solvent.

-

Purification : Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by fractional distillation to separate this compound from unreacted piperazine and the N,N'-diethylpiperazine byproduct.[10]

Reductive Amination of Piperazine with Acetaldehyde

Reductive amination is a highly effective method for forming carbon-nitrogen bonds.[11] In this pathway, piperazine reacts with acetaldehyde to form an enamine or iminium ion intermediate, which is then reduced in situ to yield this compound.[2] Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride, or catalytic hydrogenation (H₂/catalyst).[7][11]

Experimental Protocol: Reductive Amination

-

Setup : Dissolve piperazine (1.2 equivalents) in a suitable solvent like dichloromethane (B109758) (DCM) or isopropanol (B130326) (IPA) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).[12]

-

Aldehyde Addition : Add acetaldehyde (1 equivalent) to the solution and stir at room temperature for a period of "aging" (30 minutes to 2 hours) to allow for the formation of the iminium/enamine intermediate.[11]

-

Reduction : Slowly add the reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), in portions, controlling any temperature increase with an ice bath.[7]

-

Reaction : Allow the reaction to stir at room temperature overnight or until completion is confirmed by TLC or LC-MS.

-

Work-up : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[12]

-

Extraction : Separate the organic layer. Extract the aqueous layer two more times with the solvent (e.g., DCM).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by distillation.[10]

Catalytic Synthesis from Piperazine and Ethanol

This method represents a more "green" and industrially viable approach, utilizing inexpensive and readily available starting materials.[13] The reaction involves passing a mixture of piperazine and ethanol over a heterogeneous catalyst at elevated temperature and pressure.[14] The catalyst, often a mixed metal oxide on a support like alumina (B75360) (Al₂O₃), facilitates the dehydrogenation of ethanol to acetaldehyde, followed by in-situ reductive amination on the catalyst surface.[13][14]

Experimental Protocol: Gas-Solid Phase Catalytic Synthesis

-

Catalyst Preparation : Prepare the catalyst, for example, by infusing activated γ-Al₂O₃ with a solution of metal nitrates (e.g., Cu(NO₃)₂), followed by drying, calcination at high temperature (e.g., 500°C), and reduction under a hydrogen atmosphere.[13]

-

Reactor Setup : Pack the prepared catalyst into a fixed-bed tubular reactor.

-

Reaction : Heat the reactor to the target temperature (e.g., 280°C).[13] Introduce a feed stream consisting of an aqueous solution of piperazine (e.g., 30% by mass) and ethanol at a controlled flow rate (e.g., airspeed of 0.0048 mol·g⁻¹·hr⁻¹).[13] Maintain the reaction under pressure (0.1-10.0 MPa).[14]

-

Product Collection : The reaction products exiting the reactor are cooled and condensed.

-

Purification : The collected liquid mixture, containing this compound, unreacted starting materials, water, and byproducts like triethylenediamine (TEDA), is separated by fractional distillation.[10][13] The presence of water is a known challenge in the distillation process but can be managed.[10]

Quantitative Data Summary

The efficiency of each synthesis pathway can be compared based on reported quantitative data. The table below summarizes key metrics from various literature sources.

| Synthesis Method | Key Reagents | Catalyst / Reducing Agent | Conditions | Yield / Conversion / Selectivity | Key By-products | Reference |

| N-Alkylation | Piperazine, Ethyl Bromide | Excess Piperazine | Reflux in Ethanol | Moderate to Good Yield (Yields vary based on excess piperazine) | N,N'-Diethylpiperazine | [2],[8] |

| Reductive Amination | Piperazine, Acetaldehyde | H₂ / 10% Pd/C | 50°C, 1 atm (Flow) | ~8% Yield (unoptimized, direct) | Benzyl alcohol (from analogous reaction) | [11] |

| Catalytic Amination | Piperazine, Ethanol (95%) | Cu-modified γ-Al₂O₃ | 280°C, Low Pressure | Piperazine Conversion: 74.94%; this compound Selectivity: 43.75% | Triethylenediamine (TEDA) (Selectivity: 34.82%) | [13] |

| Catalytic Amination | Piperazine, Ethanol | Cu-Co-Mo/Al₂O₃ | 80-350°C, 0.1-10.0 MPa | Not explicitly quantified | N,N'-Diethylpiperazine | [14] |

General Experimental Workflow

The synthesis of this compound, particularly via solution-phase methods like alkylation or reductive amination, follows a general experimental workflow from setup to final product analysis.

References

- 1. CAS 5308-25-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]

- 4. Piperazine, 1-ethyl- [chembk.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]

- 10. US4911793A - Distillative isolation of N-ethylpiperazine in the presence of water - Google Patents [patents.google.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. Reddit - The heart of the internet [reddit.com]

- 13. N-ethyl piperazine synthesis process and catalyst research - Master's thesis - Dissertation [dissertationtopic.net]

- 14. CN1962649A - Process for synthesizing N-ethyl piperazidine - Google Patents [patents.google.com]

1-Ethylpiperazine molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of 1-Ethylpiperazine, a key building block in synthetic chemistry. This document outlines its fundamental molecular properties and illustrates its structure, serving as a foundational resource for professionals in research and development.

Core Molecular Data

The fundamental quantitative properties of this compound are summarized below. These values are essential for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value | Citations |

| Molecular Formula | C6H14N2 | [1][2][3][4] |

| Molecular Weight | 114.19 g/mol | [1][2][3][5] |

| IUPAC Name | This compound | [2] |

| CAS Number | 5308-25-8 | [1][2][4][6] |

Chemical Structure

This compound is a cyclic organic compound, specifically a derivative of piperazine.[1] Its structure consists of a six-membered ring containing two nitrogen atoms at opposite positions, with an ethyl group attached to one of the nitrogen atoms.[1]

Caption: Chemical structure of this compound.

Applications in Synthesis

This compound is a versatile intermediate in various chemical syntheses.[1] It is notably used in the preparation of active pharmaceutical ingredients (APIs).[7][8] Specifically, it serves as a precursor in the synthesis of compounds used in veterinary medicine, such as ciprofloxacin (B1669076) ethyl.[3] Its utility also extends to the creation of dyes and as a component in the synthesis of more complex molecules like 2-(5-((4-ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)-1H-benzo[d]imidazole hydrochloride.[3]

Experimental Protocols and Signaling Pathways

As a fundamental chemical building block, this compound itself is not typically associated with specific biological signaling pathways. Its role is primarily as a reactant in the synthesis of larger, often biologically active, molecules.

Detailed experimental protocols for the synthesis or use of this compound are specific to the desired final product and are generally proprietary or published within the context of the synthesis of a particular compound. Standard laboratory procedures for handling amines, considering safety precautions for a flammable, corrosive, and irritant liquid, should be followed.[2][4]

References

- 1. CAS 5308-25-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H14N2 | CID 79196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 5308-25-8 [chemicalbook.com]

- 4. This compound - Shandong Biotech [shandongbiotech.com]

- 5. 1-乙基哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. N-Ethylpiperazine [webbook.nist.gov]

- 7. guidechem.com [guidechem.com]

- 8. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]

A Comprehensive Technical Guide to the Solubility of 1-Ethylpiperazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 1-Ethylpiperazine in various organic solvents. This compound is a versatile heterocyclic amine widely employed as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[1][2] A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products. While specific quantitative solubility data is not extensively available in public literature, this guide consolidates qualitative solubility information and presents detailed experimental protocols for its precise determination. Furthermore, this document outlines the pivotal role of this compound in synthetic workflows, particularly within the pharmaceutical industry.

Introduction to this compound

This compound (CAS No. 5308-25-8) is a cyclic diamine with a molecular formula of C₆H₁₄N₂.[3] It exists as a colorless to pale yellow liquid with a characteristic amine-like odor.[1] Its structure, featuring both a hydrophobic ethyl group and two hydrophilic nitrogen atoms within a piperazine (B1678402) ring, imparts a unique solubility profile, rendering it compatible with a broad spectrum of organic solvents.[1][4] This solubility is a critical parameter in its application as a building block in organic synthesis, where it often serves as a nucleophile or a base.[5]

Solubility of this compound in Organic Solvents

Based on available chemical literature and safety data sheets, this compound is qualitatively described as being soluble or miscible in water and a variety of common organic solvents.[1][5][6] Miscibility, a term used for liquids, implies that the substances are soluble in each other in all proportions, forming a homogeneous solution.

The table below summarizes the qualitative solubility of this compound in several organic solvents. In the absence of specific quantitative data (e.g., g/100 mL or mol/L), the term "Miscible" is used where sources indicate complete solubility.

| Organic Solvent | Polarity | Qualitative Solubility |

| Water | Polar Protic | Miscible[6] |

| Ethanol | Polar Protic | Soluble[7] |

| Methanol | Polar Protic | Soluble[7] |

| Acetone | Polar Aprotic | Soluble |

| Dichloromethane | Polar Aprotic | Soluble |

| Toluene | Nonpolar | Soluble |

| Ethyl Acetate | Moderately Polar | Soluble |

Note: The term "Soluble" indicates that this compound dissolves in the respective solvent, but the exact limit of solubility is not specified in the available literature. For practical applications, it is crucial to experimentally determine the quantitative solubility for specific concentrations and temperatures.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, several established experimental methods can be employed. The choice of method often depends on the nature of the solute and solvent, the required accuracy, and the available analytical instrumentation.

Gravimetric Method (Isothermal Shake-Flask Method)

The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved this compound confirms saturation.

-

Phase Separation: The solution is allowed to stand undisturbed at the same constant temperature to allow the undissolved solute to settle.

-

Sampling: A known volume of the clear, saturated supernatant is carefully withdrawn using a calibrated pipette. To avoid drawing any undissolved solute, the sample may be filtered through a syringe filter compatible with the solvent.

-

Solvent Evaporation: The collected sample is transferred to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a vial). The solvent is then carefully evaporated under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause degradation of the this compound.

-

Mass Determination: The container with the non-volatile this compound residue is weighed. The mass of the dissolved solute is determined by subtracting the initial weight of the empty container.

-

Calculation: The solubility is calculated and can be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

Spectroscopic Method (UV-Vis or HPLC)

Spectroscopic methods are particularly useful for determining the solubility of compounds that possess a chromophore, allowing for quantification via their absorbance of light. These methods are often faster and require smaller sample volumes compared to the gravimetric method.

Methodology:

-

Preparation of Saturated Solution and Standards: A saturated solution is prepared as described in the gravimetric method (steps 1-3). In parallel, a series of standard solutions of this compound of known concentrations in the same solvent are prepared.

-

Calibration Curve: The absorbance of the standard solutions is measured at a specific wavelength (λmax) using a UV-Vis spectrophotometer. A calibration curve is then constructed by plotting absorbance versus concentration.

-

Sample Analysis: A clear aliquot of the saturated solution is withdrawn and, if necessary, diluted with the solvent to bring its concentration within the linear range of the calibration curve.

-

Concentration Determination: The absorbance of the diluted sample is measured, and its concentration is determined using the calibration curve. The initial concentration of the saturated solution is then calculated by accounting for the dilution factor.

-

High-Performance Liquid Chromatography (HPLC): Alternatively, HPLC can be used for quantification. A calibration curve is generated by injecting standard solutions of known concentrations. The saturated solution is then filtered and injected into the HPLC system, and the concentration is determined from the peak area by comparison with the calibration curve.

Role of this compound Solubility in Synthetic Workflows

The solubility of this compound is a critical consideration in its application as a synthetic intermediate, particularly in the pharmaceutical industry for the synthesis of various drug molecules.[1] A typical workflow where its solubility plays a key role is in the synthesis of nitrogen-containing heterocyclic compounds.

Caption: A generalized workflow for the synthesis of a pharmaceutical intermediate using this compound.

In this workflow, the choice of an appropriate organic solvent in which both the starting material and this compound are sufficiently soluble is essential for the reaction to proceed efficiently. Following the reaction, the differential solubility of the product and unreacted starting materials in aqueous and organic phases is exploited during the work-up and extraction steps to isolate the desired compound. Finally, the solubility characteristics of the product in various solvent systems are critical for its purification by chromatography or crystallization.

Conclusion

This compound is a valuable chemical intermediate with broad solubility in a range of organic solvents, a property that is fundamental to its utility in chemical synthesis and drug development. While quantitative solubility data remains sparse in the public domain, this guide provides a consolidated overview of its qualitative solubility and details robust experimental protocols for its precise determination. For professionals in research and development, a thorough understanding and experimental quantification of this compound's solubility in relevant solvent systems are indispensable for process optimization, yield maximization, and the development of high-purity final products.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 5308-25-8 [chemicalbook.com]

- 3. This compound | C6H14N2 | CID 79196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. CAS 5308-25-8: this compound | CymitQuimica [cymitquimica.com]

- 6. 5308-25-8 CAS | N-ETHYL PIPERAZINE | Laboratory Chemicals | Article No. 03754 [lobachemie.com]

- 7. solubilityofthings.com [solubilityofthings.com]

1-Ethylpiperazine as a Nucleophile in Organic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylpiperazine is a cyclic diamine that serves as a versatile and economically significant building block in modern organic synthesis. Characterized by a piperazine (B1678402) ring functionalized with an ethyl group, it possesses two nitrogen atoms with distinct steric and electronic environments, making it a potent nucleophile. Its secondary amine nitrogen, in particular, readily participates in a variety of bond-forming reactions, including nucleophilic aliphatic and aromatic substitutions, acylations, and transition metal-catalyzed cross-couplings. This reactivity profile has established this compound as a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly in therapeutic areas targeting central nervous system disorders and infectious diseases. This guide provides an in-depth review of the nucleophilic properties of this compound, quantitative data on its reactivity, detailed experimental protocols for key transformations, and its strategic application in drug development.

Physicochemical and Nucleophilic Properties

This compound (CAS: 5308-25-8) is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] Its structure features a tertiary amine (N1) bearing the ethyl group and a secondary amine (N4) which is the primary site of nucleophilic attack. The lone pair of electrons on the N4 nitrogen is readily available for reaction with electrophiles. The ethyl group on N1 provides a degree of steric hindrance and influences the overall basicity and nucleophilicity of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄N₂ | [2][3] |

| Molecular Weight | 114.19 g/mol | [2][3] |

| Boiling Point | 157 °C (lit.) | [3][4] |

| Melting Point | -60 °C | [4] |

| Density | 0.899 g/mL at 25 °C (lit.) | [3][4] |

| Flash Point | 43 °C (109.4 °F) - closed cup | [3] |

| Refractive Index (n20/D) | 1.469 (lit.) | [3] |

| Solubility | Soluble in water and common organic solvents | [4] |

Applications in Nucleophilic Reactions

The utility of this compound stems from the reactivity of its secondary amine, which acts as a strong nucleophile. This allows for its incorporation into a wide range of molecular scaffolds.

Nucleophilic Aliphatic Substitution (SN2 Reactions)

N-alkylation is a fundamental transformation for this compound, typically proceeding via an SN2 mechanism with alkyl halides or other electrophiles with suitable leaving groups.[5] These reactions are foundational for building more complex molecular architectures.

General Reaction Scheme: R-X + H-N(C₂H₄)₂N-C₂H₅ → R-N(C₂H₄)₂N-C₂H₅ + H-X (where R is an alkyl group and X is a leaving group, e.g., I, Br, Cl)

Nucleophilic Aromatic Substitution (SNAr)

This compound is an effective nucleophile in SNAr reactions, displacing leaving groups (typically halides) from electron-deficient aromatic or heteroaromatic rings. The reaction is driven by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂R) ortho or para to the leaving group.

General Reaction Scheme: Ar-X + H-N(C₂H₄)₂N-C₂H₅ → Ar-N(C₂H₄)₂N-C₂H₅ + H-X (where Ar is an electron-deficient aryl/heteroaryl group)

Palladium-Catalyzed Buchwald-Hartwig Amination

For less activated aryl halides, the Buchwald-Hartwig amination offers a powerful palladium-catalyzed method for forming C-N bonds.[6][7] This cross-coupling reaction is exceptionally versatile, tolerating a wide range of functional groups and enabling the synthesis of complex N-arylpiperazines which are common motifs in pharmaceuticals.[8]

General Reaction Scheme: Ar-X + H-N(C₂H₄)₂N-C₂H₅ --(Pd catalyst, Ligand, Base)--> Ar-N(C₂H₄)₂N-C₂H₅

N-Acylation Reactions

The reaction of this compound with acylating agents such as acyl chlorides or anhydrides readily forms N-acyl derivatives.[9] This reaction is typically fast and high-yielding, providing a straightforward route to amides.[1]

General Reaction Scheme: R-COCl + H-N(C₂H₄)₂N-C₂H₅ → R-CO-N(C₂H₄)₂N-C₂H₅ + HCl

Quantitative Reaction Data

The efficiency of this compound as a nucleophile is demonstrated by the high yields achieved in various synthetic applications. The following tables summarize representative quantitative data for key reaction types.

Table 2: N-Alkylation and N-Arylation (SNAr) Reactions

| Electrophile | Nucleophile | Base/Conditions | Solvent | Yield (%) | Reference(s) |

| 2,3-Dichloroaniline (B127971) + Bis(2-chloroethyl)amine (B1207034) | - | p-TSA, TBAB, 130-135°C | Xylene | 88 | [10] |

| 2,3-Dichloroaniline + Bis(2-chloroethyl)amine HCl | - | 120-220°C | Neat | 59-66 | [11] |

| 2,3-Dichloroaniline + Bis(2-chloroethyl)amine HCl* | p-TSA, Microwave | Xylene | 81-82 |

*Note: These examples form the 1-(2,3-dichlorophenyl)piperazine (B491241) core, a precursor to many APIs. The piperazine ring is formed in situ.

Table 3: N-Acylation Reactions

| Electrophile | Nucleophile | Base/Conditions | Solvent | Yield (%) | Reference(s) |

| Oleanonic acid chloride | This compound | Et₃N, Δ, 5h | CH₂Cl₂ | 94 | [1] |

| Ursonic acid chloride | This compound | Et₃N, Δ, 5h | CH₂Cl₂ | 91 | [1] |

Key Experimental Protocols

The following protocols provide detailed methodologies for representative reactions involving piperazine derivatives, which can be adapted for this compound.

Protocol 1: N-Arylation via SNAr (Synthesis of 1-(2,3-Dichlorophenyl)piperazine)

This protocol describes the synthesis of a key intermediate used in the manufacturing of the antipsychotic drug Aripiprazole.[10]

-

Reactants:

-

2,3-Dichloroaniline (10 g, 61.72 mmol, 1.0 eq.)

-

Bis(2-chloroethyl)amine (8.7 g, 61.72 mmol, 1.0 eq.)

-

p-Toluene sulfonic acid (p-TSA) (1.17 g, 6.17 mmol, 0.1 eq.)

-

Tetrabutylammonium (B224687) bromide (TBAB) (1.5 g, 6.17 mmol, 0.1 eq.)

-

Xylene (150 mL)

-

Aqueous ammonia

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663)

-

-

Procedure:

-

To a stirred solution of 2,3-dichloroaniline and bis(2-chloroethyl)amine in xylene, add p-toluene sulfonic acid and tetrabutylammonium bromide.[10]

-

Heat the resulting reaction mixture at 130-135 °C for 48 hours. Monitor the reaction completion by TLC.[10]

-

After the reaction is complete, cool the mixture to room temperature.

-

Adjust the pH of the solution to 6-7 with aqueous ammonia.[10]

-

Extract the organic compounds with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product (12.5 g, 88% yield), which can be used in subsequent steps without further purification.[10]

-

Protocol 2: N-Acylation (Synthesis of N-Ethyl-piperazinyl Amide of Oleanonic Acid)

This protocol details the acylation of this compound with a complex acid chloride.[1]

-

Reactants:

-

Oleanonic acid (1.0 eq.)

-

Oxalyl chloride ((COCl)₂)

-

This compound

-

Triethylamine (B128534) (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

N,N-Dimethylformamide (DMF, catalytic)

-

-

Procedure:

-

Acid Chloride Formation: To a solution of oleanonic acid in CH₂Cl₂, add a catalytic amount of DMF. Add oxalyl chloride and stir at room temperature for 3 hours to form the acyl chloride intermediate.

-

Acylation: In a separate flask, dissolve this compound and triethylamine in CH₂Cl₂.

-

Add the freshly prepared oleanonic acid chloride solution to the this compound solution.

-

Heat the reaction mixture to reflux and stir for 5 hours.[1]

-

Upon completion, cool the reaction and perform a standard aqueous work-up.

-

Purify the crude product by column chromatography to yield the desired amide (94% yield).[1]

-

Role in Drug Development & Synthesis Workflows

This compound is a key structural component in a variety of marketed drugs and clinical candidates. Its incorporation can modulate a compound's physicochemical properties, such as solubility and basicity, which are critical for pharmacokinetic profiles (ADME).

Case Study: Synthesis of Infigratinib

Infigratinib is a kinase inhibitor used in cancer therapy. Its synthesis prominently features this compound as a core building block. The workflow illustrates a multi-step synthesis involving an initial nucleophilic substitution followed by further functionalization.

Caption: Synthetic workflow for the kinase inhibitor Infigratinib.

Logical Relationship: Versatility of this compound in Nucleophilic Reactions

The nucleophilic character of this compound allows it to react with a diverse range of electrophiles, leading to the formation of key bond types essential in medicinal chemistry. This versatility makes it a high-value synthetic intermediate.

Caption: Reactivity map of this compound with various electrophiles.

Conclusion

This compound is a cornerstone nucleophile in organic synthesis, valued for its reliability, versatility, and strategic importance in the construction of complex molecules. Its predictable reactivity in N-alkylation, N-arylation, and N-acylation reactions has cemented its role as an indispensable intermediate in the pharmaceutical industry. The robust nature of these transformations, often proceeding with high yields, allows for the efficient incorporation of the N-ethylpiperazine moiety, a common pharmacophore that imparts favorable properties to drug candidates. For researchers and drug development professionals, a thorough understanding of the nucleophilic potential of this compound is essential for the innovative design and practical synthesis of next-generation therapeutics.

References

- 1. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H14N2 | CID 79196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-乙基哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. research.rug.nl [research.rug.nl]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]

- 10. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]

1-Ethylpiperazine in Aqueous Solution: A Technical Guide to its Basic pKa Value

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the basic pKa value of 1-Ethylpiperazine in an aqueous solution. Understanding the pKa of a molecule is critical in drug development and various chemical processes as it governs properties such as solubility, absorption, distribution, metabolism, and excretion (ADME). This document presents experimentally determined and predicted pKa values, details the experimental protocols for their determination, and provides a visual representation of the experimental workflow.

Data Presentation: pKa Values of this compound

The basicity of this compound is characterized by two pKa values, corresponding to the protonation of the two nitrogen atoms in the piperazine (B1678402) ring. The quantitative data available for these values are summarized below.

Experimentally Determined pKa Values

The following table presents the experimentally determined pKa values for this compound in aqueous solution at various temperatures, as determined by the potentiometric titration method. These values represent the dissociation of the conjugate acids of this compound.

| Temperature (K) | pKa1 (± Standard Deviation) | pKa2 (± Standard Deviation) |

| 298 | 9.80 (± 0.02) | 5.46 (± 0.03) |

| 303 | 9.66 (± 0.04) | 5.35 (± 0.02) |

| 313 | 9.38 (± 0.01) | 5.12 (± 0.01) |

| 323 | 9.12 (± 0.02) | 4.90 (± 0.04) |

Source: Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917.

Predicted pKa Value

In addition to experimental data, computational methods can predict the pKa of a molecule. For this compound, a predicted pKa value is also available.

| Prediction Source | Predicted pKa |

| ChemicalBook | 9.27 (± 0.10)[1][2] |

| Guidechem | 9.27 (± 0.10)[3] |

Experimental Protocols: Potentiometric Titration

The experimental pKa values presented in this guide were determined using potentiometric titration. This is a highly accurate and widely used method for pKa determination.[4][5] The following is a detailed description of the methodology.

Apparatus and Reagents

-

pH meter: Calibrated with standard buffer solutions (e.g., pH 4, 7, and 10) at the desired temperature.

-

Glass electrode and reference electrode (or a combination electrode): For measuring the pH of the solution.

-

Burette: For the precise addition of the titrant.

-

Jacketed beaker: To maintain a constant temperature during the titration.

-

Magnetic stirrer and stir bar: To ensure the homogeneity of the solution.

-

High-purity this compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M): As the titrant.

-

Potassium chloride (KCl) solution (e.g., 0.15 M): To maintain a constant ionic strength.[6]

-

High-purity nitrogen gas: For blanketing the solution to prevent the dissolution of atmospheric CO2.[6]

-

Carbon dioxide-free deionized water: For the preparation of all solutions.

Procedure

-

Solution Preparation:

-

Prepare a solution of this compound of known concentration (e.g., 0.01 M) in carbon dioxide-free deionized water.

-

Add KCl to the solution to maintain a constant ionic strength.[6]

-

-

Titration Setup:

-

Place a known volume of the this compound solution into the jacketed beaker and add a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Begin stirring the solution at a constant rate.

-

Blanket the solution with a stream of high-purity nitrogen gas to prevent CO2 absorption.[6]

-

Allow the system to equilibrate at the desired temperature.

-

-

Titration Process:

-

Record the initial pH of the this compound solution.

-

Add the standardized HCl titrant in small, precise increments (e.g., 0.1 mL) from the burette.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration until the pH has passed through both equivalence points, as indicated by sharp changes in pH.

-

Data Analysis

-

Titration Curve:

-

Plot the measured pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve. The curve will show two distinct inflection points for a diprotic base like this compound.

-

-

Determination of Equivalence Points:

-

The equivalence points can be determined from the points of maximum slope on the titration curve. This is often done by calculating the first or second derivative of the curve.

-

-

Determination of pKa Values:

-

The pKa values are determined from the pH at the half-equivalence points.

-

The first half-equivalence point occurs when half of the first amino group has been protonated. At this point, pH = pKa2.

-

The second half-equivalence point occurs halfway between the first and second equivalence points. At this point, pH = pKa1.

-

The Henderson-Hasselbalch equation can also be used to calculate the pKa values from the titration data. For a basic substance, the equation is: pKa = pH + log([BH+]/[B]) where [BH+] is the concentration of the protonated form and [B] is the concentration of the unprotonated form.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the pKa of this compound using potentiometric titration.

References

Spectroscopic Profile of 1-Ethylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethylpiperazine (CAS No: 5308-25-8), a key intermediate in the synthesis of various pharmaceutical compounds. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the ethyl and piperazine (B1678402) ring protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (Ethyl) | ~1.08 | Triplet | 3H |

| -CH₂- (Ethyl) | ~2.40 | Quartet | 2H |

| Piperazine Ring Protons | ~2.40 | Multiplet | 4H |

| Piperazine Ring Protons | ~2.90 | Multiplet | 4H |

Note: The signals for the ethyl group's methylene (B1212753) protons and the adjacent piperazine ring protons may overlap.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (ppm) |

| -CH₃ (Ethyl) | ~12.0 |

| Piperazine Ring Carbons | ~46.0 |

| -CH₂- (Ethyl) | ~52.5 |

| Piperazine Ring Carbons | ~54.8 |

Experimental Protocol for NMR Spectroscopy

The following provides a general procedure for acquiring NMR spectra of amine compounds like this compound.[1]

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to achieve a good signal-to-noise ratio.[1]

-

Transfer the solution to a 5 mm NMR tube.

-

If required for chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.[1]

Data Acquisition:

-

The NMR spectra are typically recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H).

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

-

Standard pulse sequences are used to acquire the spectra. For ¹H NMR, a sufficient number of scans (e.g., 8-16) are averaged to improve the signal-to-noise ratio.[1]

-

For ¹³C NMR, a larger number of scans is usually required.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of its bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3280 | N-H Stretch (secondary amine) | Medium, Broad |

| 2965-2800 | C-H Stretch (Aliphatic) | Strong |

| ~1450 | C-H Bend (CH₂) | Medium |

| ~1375 | C-H Bend (CH₃) | Medium |

| ~1150 | C-N Stretch | Medium |

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the spectrum can be obtained using the neat liquid film method.[2][3][4]

Sample Preparation:

-

Place a small drop of this compound onto the surface of one salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[2][3]

Data Acquisition:

-

Place the "sandwiched" salt plates into the sample holder of the FT-IR spectrometer.

-

Record the spectrum over a typical range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty salt plates to subtract from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

The mass spectrum is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).[5] The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (114.19 g/mol ).

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 114 | 21.2 | [M]⁺ (Molecular Ion) |

| 99 | 10.0 | [M - CH₃]⁺ |

| 72 | 100.0 | [M - C₂H₅N]⁺ |

| 57 | 27.2 | [C₄H₉]⁺ |

| 56 | 23.5 | [C₄H₈]⁺ |

| 42 | 30.3 | [C₂H₄N]⁺ |

Experimental Protocol for GC-MS

The following outlines a general procedure for the GC-MS analysis of small amine molecules.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

GC-MS System and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., a DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless or split injection.

-

Oven Temperature Program: A temperature gradient is used to ensure good separation of the analyte from any impurities. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

-

Scan Range: A mass range of m/z 30-350 is typically scanned to detect the molecular ion and fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Toxicological Evaluation of 1-Ethylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylpiperazine is a heterocyclic amine used as an intermediate in the synthesis of pharmaceuticals and other chemicals. This document provides a comprehensive toxicological evaluation of this compound, summarizing available data on its acute, sub-chronic, and chronic toxicity, as well as its potential for genetic, reproductive, and developmental toxicity and carcinogenicity. This guide is intended to serve as a technical resource for researchers, scientists, and drug development professionals to facilitate informed risk assessment and safe handling of this compound. Due to a notable lack of publicly available toxicological data for this compound, this guide also incorporates information on the broader class of piperazine (B1678402) derivatives to provide context on potential hazards, while clearly indicating where data for this compound is absent.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 5308-25-8 |

| Molecular Formula | C6H14N2 |

| Molecular Weight | 114.19 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Amine-like |

| Solubility | Soluble in water and organic solvents.[1] |

Toxicological Data

Acute Toxicity

This compound is classified as harmful if swallowed and is corrosive to the skin and eyes.[2][3] While a specific acute toxicologic evaluation has been published, the full text providing explicit LD50 values was not publicly accessible for this review.[4]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapour |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage |

| Skin sensitization | 1B | H317: May cause an allergic skin reaction |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information from ECHA C&L Inventory.[5]

Irritation and Sensitization

Skin Irritation: this compound is classified as causing severe skin burns.[2][3]

Eye Irritation: It is also classified as causing serious eye damage.[2][3]

Skin Sensitization: this compound is considered a skin sensitizer.[2]

Repeated-Dose Toxicity

No specific repeated-dose toxicity studies for this compound were identified in the public domain. For piperazine, the base compound, neurotoxic effects have been observed in humans and animals, and it is also a mild hepatotoxin.[6]

Genetic Toxicity